2-bromofuro[3,2-c]pyridin-4(5H)-one
Overview
Description
2-Bromofuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromofuro[3,2-c]pyridin-4(5H)-one typically involves the bromination of furo[3,2-c]pyridin-4(5H)-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromofuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or neutral conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of furo[3,2-c]pyridin-4(5H)-one.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromofuro[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-bromofuro[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s heterocyclic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 5-Bromofuro[2,3-b]pyridin-2-ylmethanol
- Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones
Uniqueness
2-Bromofuro[3,2-c]pyridin-4(5H)-one is unique due to its specific arrangement of the furan and pyridine rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-bromo-5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOWGCHBSVJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.